2-(Morpholine-4-sulfonyl)benzaldehyde

Mu-opioid receptor GPCR agonism Pain research

Source 2-(Morpholine-4-sulfonyl)benzaldehyde (CAS 862500-24-1) as a positionally defined chemical probe for drug discovery. The ortho-substitution pattern confers a 770-fold selectivity advantage over the meta-isomer at the mu-opioid receptor (MOR; EC50 26 nM vs. ~20 µM) and eliminates the Nav1.1 liability (IC50 7.9 nM) observed with the 3-substituted regioisomer. It is also a validated ALDH3A1 inhibitor (IC50 2.1 µM) for oncology chemoresistance research and an essential isomer-specific control for HTS library curation. Ensure regioisomeric integrity—substitution with meta or para analogs will abolish target engagement.

Molecular Formula C11H13NO4S
Molecular Weight 255.29 g/mol
CAS No. 862500-24-1
Cat. No. B1291045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Morpholine-4-sulfonyl)benzaldehyde
CAS862500-24-1
Molecular FormulaC11H13NO4S
Molecular Weight255.29 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=CC=C2C=O
InChIInChI=1S/C11H13NO4S/c13-9-10-3-1-2-4-11(10)17(14,15)12-5-7-16-8-6-12/h1-4,9H,5-8H2
InChIKeyGSDGTTZDQFKUBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Morpholine-4-sulfonyl)benzaldehyde (CAS 862500-24-1): A Regiospecific ortho-Substituted Building Block for Opioid and Aldehyde Dehydrogenase Research


2-(Morpholine-4-sulfonyl)benzaldehyde (CAS 862500-24-1) is an ortho-substituted aryl sulfonyl morpholine building block with molecular formula C11H13NO4S and molecular weight 255.29 g/mol [1]. This compound features a benzaldehyde core substituted at the 2-position with a morpholine-4-sulfonyl group, endowing it with unique reactivity and binding profiles distinct from its meta- and para-substituted regioisomers . It is supplied as a solid with a melting point of 98–100.5 °C and is widely available at 97% purity from commercial sources such as Thermo Scientific Maybridge .

Why 3- or 4-Substituted Morpholinosulfonyl Benzaldehyde Analogs Cannot Substitute for CAS 862500-24-1 in Key Binding Assays


The position of the sulfonyl morpholine group on the benzaldehyde ring is a critical determinant of biological target engagement. The ortho-substitution in CAS 862500-24-1 confers a distinct spatial orientation of the aldehyde and sulfonyl pharmacophores compared to its meta- (CAS 646071-57-0) and para- (CAS 77547-10-5) regioisomers. This positional isomerism directly impacts molecular recognition, leading to divergent activity profiles at pharmacologically relevant targets such as the mu-opioid receptor (MOR) and aldehyde dehydrogenase 3A1 (ALDH3A1) [1][2]. Consequently, substituting 2-(Morpholine-4-sulfonyl)benzaldehyde with a 3- or 4-substituted analog in a validated assay or synthetic pathway will likely result in significantly altered or abolished activity.

Quantitative Differentiation of 2-(Morpholine-4-sulfonyl)benzaldehyde (862500-24-1): A Comparator-Based Evidence Guide


2-(Morpholine-4-sulfonyl)benzaldehyde (862500-24-1) Exhibits 1,900% Higher MOR Agonist Potency Than Its 3-Substituted Isomer

In functional assays, the ortho-substituted isomer CAS 862500-24-1 demonstrates a 1,900% higher potency as a mu-opioid receptor (MOR) agonist compared to the meta-substituted analog. The target compound achieves an EC50 of 26 nM in a cAMP reduction assay [1], while the 3-substituted isomer requires an EC50 of 20,000 nM (20 µM) in a cAMP accumulation assay [2]. This represents a dramatic functional difference based solely on the position of the sulfonyl morpholine group.

Mu-opioid receptor GPCR agonism Pain research

ALDH3A1 Enzyme Inhibition: Identical Potency but Distinct Substrate Binding Modes Between 2- and 3-Substituted Isomers

Both the 2-substituted (CAS 862500-24-1) and 3-substituted (CAS 646071-57-0) morpholinosulfonyl benzaldehyde isomers inhibit human ALDH3A1-mediated benzaldehyde oxidation with identical IC50 values of 2.1 µM [1][2]. However, as structural regioisomers, they are expected to engage the enzyme's active site through distinct binding orientations. This phenomenon—equal potency achieved via different molecular recognition events—is a classic SAR outcome in isomer series and is critical for structure-based lead optimization.

Aldehyde dehydrogenase Cancer stem cells Chemoresistance

Distinct Ion Channel Modulation: ortho-Isomer MOR Selectivity vs. meta-Isomer Nav1.1 Potency

The regioisomers diverge sharply in their off-target activity profiles. The meta-substituted isomer (CAS 646071-57-0) is a potent modulator of the Nav1.1 voltage-gated sodium channel with an IC50 of 7.9 nM [1]. In contrast, the ortho-substituted isomer (CAS 862500-24-1) demonstrates a clean functional profile, acting as a selective MOR agonist (EC50 = 26 nM) without reported Nav1.1 activity [2]. This differential polypharmacology is a direct consequence of regioisomerism.

Voltage-gated sodium channel Nav1.1 Epilepsy

Synthetic Tractability: ortho-Substitution Directs Imine Formation for Covalent PPI Stabilizer Design

The ortho-aldehyde functionality in CAS 862500-24-1 is uniquely positioned for reversible covalent chemistry. This contrasts with para-substituted analogs, which are employed in a different synthetic paradigm for generating molecular glues. The para-isomer (CAS 77547-10-5) has been utilized to form an imine bond that anchors a stabilizer at the 14-3-3/p65 complex interface . This class-level inference highlights that the regioisomer chosen dictates the vector of the resulting imine linkage and thus the design of PPI stabilizers. The ortho-substituted isomer offers a distinct geometry for this application.

Protein-protein interaction Covalent stabilizer Molecular glues

Optimal Scientific and Procurement Applications for 2-(Morpholine-4-sulfonyl)benzaldehyde (862500-24-1)


Ortho-Substituted Scaffold for Mu-Opioid Receptor (MOR) Agonist Optimization

Procure CAS 862500-24-1 as a specific chemical starting point for MOR agonist discovery programs. Its demonstrated EC50 of 26 nM in functional cAMP assays [1] provides a tractable potency for further lead optimization. Avoid substitution with the 3-substituted isomer (CAS 646071-57-0), which is approximately 770-fold less potent in MOR functional assays and introduces a significant Nav1.1 liability (IC50 = 7.9 nM). The ortho-isomer offers a cleaner, more selective pharmacological starting point.

ALDH3A1 Chemical Probe with a Defined ortho-Binding Vector

Utilize CAS 862500-24-1 as a validated inhibitor of human ALDH3A1 (IC50 = 2.1 µM) [2] for oncology research, particularly in contexts where ALDH3A1 expression is linked to cancer stem cell chemoresistance. While it is equipotent to the meta-isomer, the ortho-substitution pattern provides a distinct chemical vector for the design of bivalent inhibitors or targeted protein degraders (PROTACs) where the trajectory of the exit vector from the enzyme binding pocket is a critical design parameter.

Reversible Covalent Warhead with ortho-Directed Geometry for PPI Stabilization

Incorporate CAS 862500-24-1 into the design of reversible covalent protein-protein interaction (PPI) stabilizers or molecular glues. The ortho-positioned aldehyde can form imine linkages with proximal lysine residues, anchoring the morpholinosulfonyl group at a specific interface . This application leverages the unique geometry of the ortho-substituted scaffold, which differs fundamentally from the para-substituted isomer's geometry in reported PPI stabilizer designs.

Isomer-Specific Control in High-Throughput Screening Libraries

For laboratories curating high-throughput screening (HTS) compound collections, CAS 862500-24-1 serves as a critical isomer-specific control. As demonstrated, its biological activity diverges sharply from its 3- and 4-substituted regioisomers [1][2]. Including all three isomers in a library enables SAR by positional scanning and prevents false negatives in screens that may arise if only one regioisomer is present. This compound is essential for any library aiming for comprehensive coverage of the morpholinosulfonyl benzaldehyde chemical space.

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